4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-cyano-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c13-6-7-9(14)16-11(18)8(10(15)17)12(7)4-2-1-3-5-12/h16,18H,1-5,14H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOLOLXNURYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(NC(=C2C(=O)N)S)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149407 | |
| Record name | 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885460-90-2 | |
| Record name | 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885460-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide: can undergo various types of chemical reactions, including:
Oxidation: : The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong bases.
Major Products Formed
Oxidation: : Sulfonic acid derivatives.
Reduction: : Primary or secondary amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Derivatives
5-Cyano-4-mercapto-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide (sc-352651)
- Structural Differences: Replaces the amino group at position 4 with a methyl (-CH₃) group.
- Its lower price ($197/1 g) may reflect simpler synthesis .
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates (16a/16b)
- Structural Differences : Features a smaller spiro[4.5]decane core and a benzyl-carboxylate group instead of carboxamide.
- Synthesis : Prepared via acid hydrolysis of nitriles (e.g., 15a/15b), followed by neutralization and extraction .
- Implications : The spiro[4.5] system offers reduced conformational flexibility compared to the target compound’s spiro[5.5] core, which may influence bioavailability or receptor binding.
Pyran and Pyrazole Derivatives
Methyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate (sc-354009)
- Structural Differences : Replaces the spiro[5.5] system with a 4H-pyran ring and introduces a 4-fluorophenyl group.
Pyrazole-1-carboximidamide Derivatives
Data Table: Key Structural and Commercial Comparisons
Research Findings and Implications
Functional Group Contributions
- Amino (-NH₂): Enhances water solubility and hydrogen-bonding interactions, critical for target engagement.
- Cyano (-CN): Acts as a hydrogen-bond acceptor and may improve metabolic stability by resisting enzymatic degradation.
Commercial and Practical Considerations
- The target compound’s higher price compared to sc-352651 reflects the synthetic complexity of introducing the amino group .
- Structural analogs with fluorophenyl or pyrazole systems (e.g., sc-354009, ) highlight trade-offs between rigidity, lipophilicity, and synthetic accessibility.
Biological Activity
4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide (CAS Number: 885460-90-2) is a complex organic compound characterized by a unique spirocyclic structure. This compound includes functional groups such as an amino group, a cyano group, a mercapto group, and a carboxamide group, which contribute to its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 264.35 g/mol. The structural features of this compound suggest various possible interactions with biological targets, making it a candidate for further research.
The biological activity of 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide is believed to involve its interaction with specific enzymes or receptors within biological systems. The presence of multiple functional groups allows the compound to participate in various chemical reactions, such as oxidation and reduction, which can modulate biological processes.
Biological Activity Overview
Recent studies have highlighted the following potential biological activities:
- Anticancer Activity : Preliminary investigations have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives related to this compound have shown promising results against various cancer cell lines, demonstrating selective cytotoxicity and the ability to induce apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects in diseases where these enzymes play critical roles.
- Antioxidant Properties : The mercapto group in the structure is known for its antioxidant capabilities, which could help mitigate oxidative stress in cells.
Anticancer Activity Studies
A study conducted by the National Cancer Institute evaluated several compounds related to 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide against a panel of 60 cancer cell lines. Notably:
- Compound X demonstrated an IC50 value of 3.37 µM against melanoma cells.
- Selectivity ratios ranged from 0.7 to 39 across different cancer types, indicating broad-spectrum activity with high selectivity towards leukemia cells.
Mechanistic Insights
Mechanistic studies revealed that certain derivatives of this compound:
- Induced cell cycle arrest at the S phase.
- Increased early and late apoptosis markers in treated cells.
These findings suggest that the compound's mechanism of action may involve disruption of normal cell cycle progression and induction of programmed cell death.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Similar spirocyclic structure | Moderate anticancer activity |
| Compound B | Contains additional methyl groups | Higher selectivity towards specific cancer types |
This comparative analysis underscores the importance of structural nuances in determining biological activity.
Q & A
Q. What are the standard synthetic routes for 4-amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves spiroannulation reactions using cyclohexanone and malononitrile derivatives in the presence of strong bases like potassium hydroxide or sodium ethoxide in ethanol. Optimization requires factorial design experiments to evaluate variables such as solvent polarity, temperature, and stoichiometric ratios of reagents. For instance, increasing ethanol purity (≥99.8%) can reduce side reactions with water, while maintaining a 1:2 molar ratio of cyclohexanone to malononitrile improves yield . Characterization via H/C NMR and LC-MS is critical to confirm spirocyclic structure formation.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Spectroscopy : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [M+H] ion at m/z 347.1234). H NMR (DMSO-d) should show characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 2.5–3.1 ppm (spirocyclic CH groups), and δ 1.3–1.7 ppm (cyclohexane ring protons).
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity. Residual solvents (e.g., ethanol) are quantified via GC-MS .
Q. How can researchers screen this compound for biological activity, and what assay designs are appropriate for preliminary evaluation?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination over 48–72 hours.
- Enzyme Inhibition : Test against kinases or proteases via fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To address this:
- Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulation.
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots. Introduce deuterium at vulnerable positions (e.g., benzylic hydrogens) to prolong half-life.
- In Vivo Validation : Use xenograft models with LC-MS/MS plasma monitoring to correlate exposure and efficacy .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what software/parameters are validated for this purpose?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR). Set grid boxes covering active sites (e.g., EGFR ATP-binding pocket: 25 Å).
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes.
- ADMET Prediction : Employ SwissADME or pkCSM to estimate permeability (LogP), bioavailability (Lipinski’s rule), and toxicity (AMES test) .
Q. What synthetic modifications can improve selectivity for specific biological targets, and how are structure-activity relationships (SAR) systematically explored?
- Methodological Answer :
- Core Modifications : Replace the cyano group (-CN) with carboxamide (-CONH) to enhance hydrogen bonding.
- Spiro Ring Expansion : Synthesize analogs with 6-membered spiro rings (e.g., 3-azaspiro[6.5]tridecane) to test steric effects.
- SAR Workflow :
Synthesize 10–15 analogs with incremental changes (e.g., substituents at positions 2 and 5).
Test against a panel of 3–5 related targets (e.g., kinases, GPCRs).
Use multivariate analysis (PCA or PLS) to correlate structural features with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test factors like reaction time (12–24 hr), temperature (60–100°C), and catalyst loading (5–10 mol%).
- Replication : Repeat reactions ≥3 times under identical conditions.
- Side-Product Analysis : Isolate byproducts via preparative TLC and characterize via NMR to identify competing pathways (e.g., dimerization) .
Experimental Design Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
